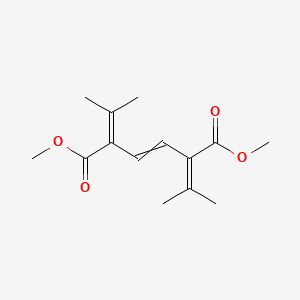
Dimethyl 2,5-di(propan-2-ylidene)hex-3-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,5-di(propan-2-ylidene)hex-3-enedioate is an organic compound with the molecular formula C14H20O4. It is known for its unique structure, which includes two propan-2-ylidene groups attached to a hex-3-enedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2,5-di(propan-2-ylidene)hex-3-enedioate typically involves the reaction of dimethyl hex-3-enedioate with propan-2-ylidene compounds under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2,5-di(propan-2-ylidene)hex-3-enedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Dimethyl 2,5-di(propan-2-ylidene)hex-3-enedioate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biochemical applications.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Dimethyl 2,5-di(propan-2-ylidene)hex-3-enedioate exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- Dimethyl 2,5-dimethylhex-3-enedioate
- Dimethyl 2,5-diethylhex-3-enedioate
- Dimethyl 2,5-dipropylhex-3-enedioate
Comparison: Dimethyl 2,5-di(propan-2-ylidene)hex-3-enedioate is unique due to its specific structural arrangement, which imparts distinct chemical properties compared to its analogs. For instance, the presence of propan-2-ylidene groups can influence its reactivity and stability, making it suitable for specific applications where other similar compounds may not perform as well .
Properties
CAS No. |
110362-79-3 |
|---|---|
Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
dimethyl 2,5-di(propan-2-ylidene)hex-3-enedioate |
InChI |
InChI=1S/C14H20O4/c1-9(2)11(13(15)17-5)7-8-12(10(3)4)14(16)18-6/h7-8H,1-6H3 |
InChI Key |
GJLVWLBTXMMFBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C=CC(=C(C)C)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



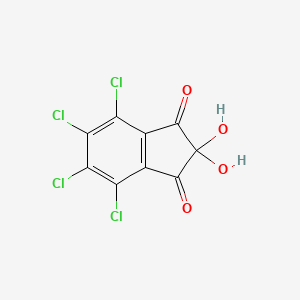
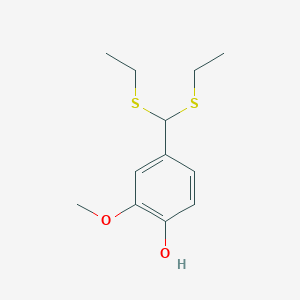
![3-Azido[2,3'-bithiophene]-2'-carbaldehyde](/img/structure/B14331758.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14331767.png)
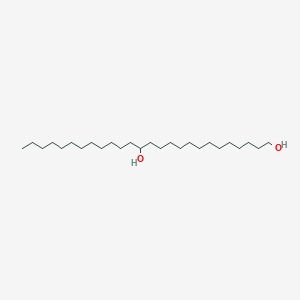
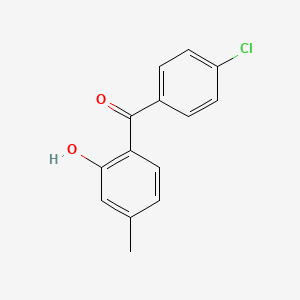
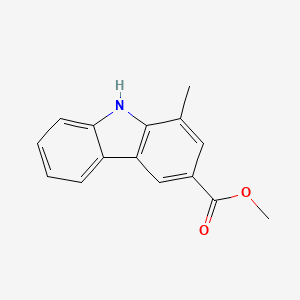
![Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-](/img/structure/B14331773.png)
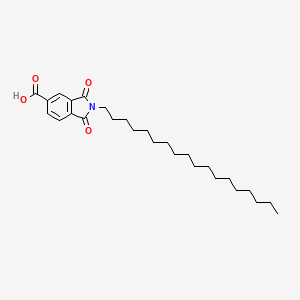
![Oxetane, 3,3'-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-](/img/structure/B14331793.png)
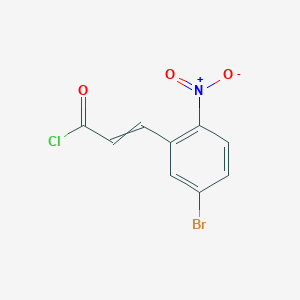
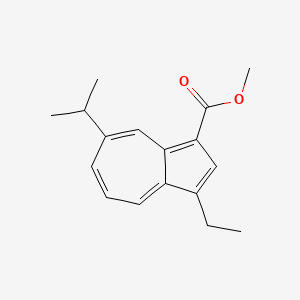
![Acetonitrile, [(4-methylphenyl)seleno]-](/img/structure/B14331818.png)
